molecular formula C17H13FN2O2S B8807120 7-((4-Cyclopropyl-2-fluorophenyl)amino)benzo[d]isothiazole-6-carboxylic acid

7-((4-Cyclopropyl-2-fluorophenyl)amino)benzo[d]isothiazole-6-carboxylic acid

Cat. No.: B8807120
M. Wt: 328.4 g/mol
InChI Key: IWTUWLRCEMXQMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-((4-Cyclopropyl-2-fluorophenyl)amino)benzo[d]isothiazole-6-carboxylic acid is a useful research compound. Its molecular formula is C17H13FN2O2S and its molecular weight is 328.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C17H13FN2O2S

Molecular Weight

328.4 g/mol

IUPAC Name

7-(4-cyclopropyl-2-fluoroanilino)-1,2-benzothiazole-6-carboxylic acid

InChI

InChI=1S/C17H13FN2O2S/c18-13-7-10(9-1-2-9)4-6-14(13)20-15-12(17(21)22)5-3-11-8-19-23-16(11)15/h3-9,20H,1-2H2,(H,21,22)

InChI Key

IWTUWLRCEMXQMG-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=CC(=C(C=C2)NC3=C(C=CC4=C3SN=C4)C(=O)O)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 4-cyclopropyl-2-fluoro-phenylamine (445 mg, 2.94 mmol) in anhydrous THF (10 mL) at −78° C. was added a 1.0 M solution of LHMDS in hexanes (4.4 mL, 4.4 mmol) under a nitrogen atmosphere. The reaction mixture was stirred for 10 minutes and a suspension of 7-fluoro-benzo[d]isothiazole-6-carboxylic acid (290 mg, 1.47 mmol) in anhydrous THF (10 mL) was added dropwise. The resultant mixture was stirred at −78° C. for 30 minutes, then allowed to reach room temperature and stirred for 18 hours before being quenched by addition of a 1M aqueous and extracted with ethyl acetate. The organic layer was separated and washed with water followed by brine, dried (Na2SO4), filtered and evaporated in vacuo. The resultant residue was triturated with diethyl ether to give the title compound as a brown solid (155 mg, 32%). LCMS (method B): RT=3.79 min, [M+H]+=329.
Quantity
445 mg
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
hexanes
Quantity
4.4 mL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
290 mg
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Two
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
32%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.